

DHPCC-9 solubility protocol for DMSO stock solutions

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Compound of Interest

Compound Name: DHPCC-9

CAS No.: 1192248-37-5

Cat. No.: B607095

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Application Note: **DHPCC-9** Solubilization, Storage, and Handling Protocol

Abstract & Scientific Context

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, ATP-competitive small molecule inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3). While primarily recognized for abrogating Pim-mediated survival signaling (e.g., phosphorylation of Bad), **DHPCC-9** is increasingly utilized in research investigating the Hedgehog (Hh) signaling pathway, as Pim-1 has been shown to phosphorylate and stabilize GLI1, thereby promoting Hh-driven tumorigenesis.

This protocol addresses the critical challenge of hydrophobicity. **DHPCC-9** exhibits poor aqueous solubility.[1][2] Improper solubilization leads to micro-precipitation in cell culture media, resulting in erratic IC50 values, false negatives in functional assays, and "dosing artifacts" where the effective concentration is significantly lower than calculated.

This guide provides a standardized, self-validating workflow for generating high-integrity DMSO stock solutions.

Physicochemical Profile

Understanding the physical properties is the first step in Quality Control (QC).

Property	Specification
Compound Name	DHPCC-9
CAS Number	1192248-37-5
Molecular Formula	C ₁₅ H ₁₀ N ₂ O
Molecular Weight	234.25 g/mol
Appearance	Yellow to orange solid powder
Primary Solvent	DMSO (Dimethyl Sulfoxide)
Solubility Limit (DMSO)	~40 mg/mL (~170 mM)
Aqueous Solubility	Negligible (Do not dissolve directly in water/PBS)

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable 10 mM stock solution. Reagents:

- **DHPCC-9** (Solid)
- Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: Avoid "wet" DMSO; water absorption reduces solubility and stability.

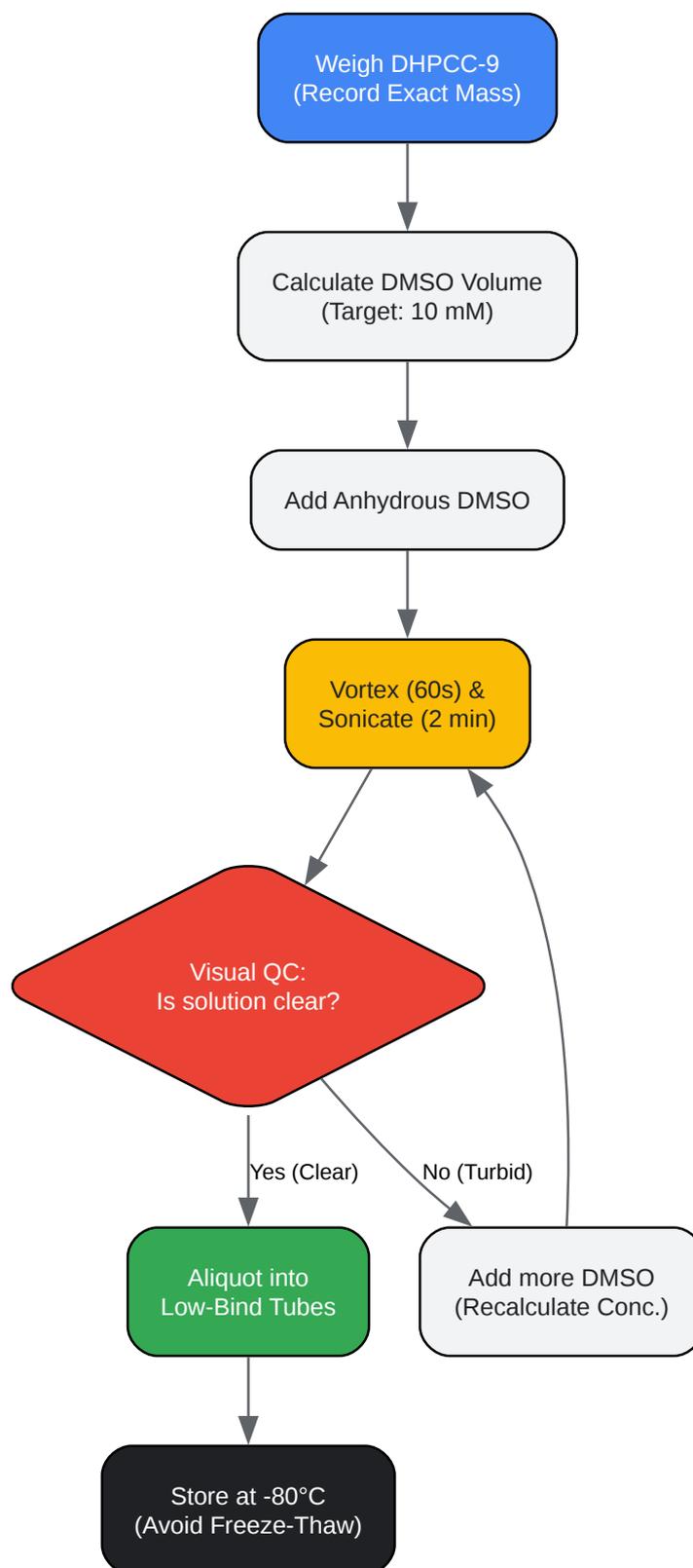
Step-by-Step Methodology

- Gravimetric Verification:
 - Weigh approximately 2.34 mg of **DHPCC-9** powder into a sterile, amber glass vial or low-binding microcentrifuge tube.
 - Critical: Record the exact mass (e.g., 2.41 mg). Do not rely on the vendor's label weight (e.g., "5 mg") as residual synthesis salts or transfer losses can alter the actual mass.
- Solvent Calculation (Molarity Adjustment):

- Use the formula:
- Example: For 2.41 mg of **DHPCC-9** targeting 10 mM (0.01 M):
- Solubilization:
 - Add the calculated volume of Anhydrous DMSO to the vial.
 - Vortex vigorously for 30–60 seconds.
 - Sonication (Optional but Recommended): If particulates remain visible, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating above 37°C to prevent degradation.
- Visual QC (The "Clear Vial" Test):
 - Hold the vial against a light source. The solution should be a clear, yellow/orange liquid with zero turbidity or floating crystals.
- Aliquoting & Storage:
 - Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
 - Store at -80°C (long term > 1 month) or -20°C (short term).
 - Stability: Stable for 6 months at -80°C in anhydrous DMSO.

Workflow Visualization

The following diagram illustrates the critical decision points in the solubilization process to ensure data integrity.



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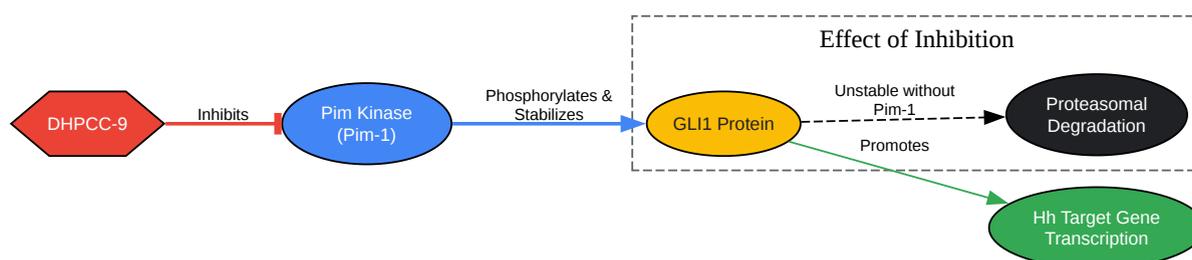
Figure 1: Step-by-step solubilization workflow with built-in Quality Control checkpoint.

Biological Mechanism & Application

While **DHPCC-9** is a direct Pim inhibitor, its utility often overlaps with Hedgehog signaling research due to pathway crosstalk.

Mechanism of Action:

- Primary: **DHPCC-9** inhibits Pim-1/2/3 kinase activity.
- Secondary (Hedgehog Crosstalk): Pim-1 phosphorylates GLI1 (the terminal effector of the Hh pathway), stabilizing it and preventing its degradation.
- Result: By inhibiting Pim, **DHPCC-9** indirectly destabilizes GLI1, reducing Hh-dependent transcription.



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Figure 2: **DHPCC-9** inhibits Pim kinase, disrupting the stabilization of GLI1 and indirectly suppressing Hedgehog signaling outputs.

Quality Control: The "Self-Validating" System

To ensure your stock solution is active and the concentration is accurate, perform this validation before critical experiments:

- The Dilution Test (Precipitation Check):
 - Dilute 1 μL of 10 mM stock into 999 μL of warm (37°C) culture media (10 μM final).

- Observation: Inspect under a microscope at 20x.
- Pass: No crystals visible.
- Fail: Needle-like crystals visible. (Action: Reduce stock concentration to 5 mM or ensure media is pre-warmed).
- Functional Validation (Pim/Bad Axis):
 - Treat cells (e.g., PC-3 prostate cancer cells) with 10 μ M **DHPCC-9** for 2 hours.
 - Perform Western Blot for Phospho-Bad (Ser112).
 - Validation: Significant reduction in p-Bad levels compared to DMSO control confirms the compound is active and soluble.

References

- Santio, N. M., et al. (2010). Pim-selective inhibitor **DHPCC-9** reveals Pim kinases as potent stimulators of cancer cell migration and invasion.[3] PubMed. Retrieved October 26, 2023, from [[Link](#)]

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